N-(1-carbamoylcyclopentyl)-4-chlorobenzamide
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Overview
Description
N-(1-carbamoylcyclopentyl)-4-chlorobenzamide is a synthetic organic compound with a molecular formula of C13H15ClN2O2 This compound is characterized by the presence of a carbamoyl group attached to a cyclopentyl ring, which is further connected to a 4-chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with cyclopentylamine to form an intermediate, which is then treated with a carbamoylating agent such as phosgene or carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-carbamoylcyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-carbamoylcyclopentyl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(1-carbamoylcyclopentyl)-4-chlorobenzamide: shares structural similarities with other carbamoyl derivatives, such as N-(1-carbamoylcyclohexyl)-4-chlorobenzamide and N-(1-carbamoylcyclopropyl)-4-chlorobenzamide.
Uniqueness
- The unique structural feature of this compound is the presence of a cyclopentyl ring, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1-carbamoylcyclopentyl)-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-5-3-9(4-6-10)11(17)16-13(12(15)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCZQDLUJGZPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587701 |
Source
|
Record name | N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-29-1 |
Source
|
Record name | N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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